4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a benzoic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 8-quinolinecarbaldehyde reacts with thiazolidine-2,4-dione in the presence of a base such as sodium acetate in acetic acid . The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or thiazolidine rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid: Similar structure but with a thienyl group instead of a quinoline moiety.
4-[4-Oxo-4H-quinazolin-3-ylmethyl]-benzoic acid: Contains a quinazolinone ring instead of a thiazolidine ring.
Uniqueness
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a quinoline moiety and a thiazolidine ring, which imparts distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C20H12N2O3S2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H12N2O3S2/c23-18-16(11-14-4-1-3-12-5-2-10-21-17(12)14)27-20(26)22(18)15-8-6-13(7-9-15)19(24)25/h1-11H,(H,24,25)/b16-11- |
InChI Key |
VEYBDBICHCHUAP-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)N=CC=C2 |
Origin of Product |
United States |
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